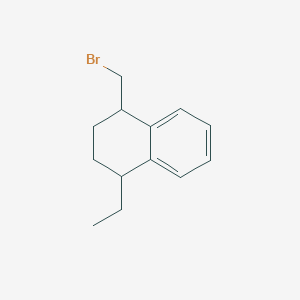
2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(2-hydroxyethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(2-hydroxyethyl)acetamide is a synthetic organic compound. It belongs to the class of acetamides, which are derivatives of acetic acid. The compound features a chloro group, a thiophene ring with methyl substitutions, and a hydroxyethyl group, making it a molecule of interest in various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(2-hydroxyethyl)acetamide typically involves the following steps:
Formation of the thiophene ring: Starting with a suitable thiophene precursor, methyl groups are introduced at the 2 and 4 positions through alkylation reactions.
Introduction of the chloro group: Chlorination reactions are used to introduce the chloro group at the desired position.
Acetamide formation: The final step involves the formation of the acetamide group by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(2-hydroxyethyl)acetamide may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and pharmacology.
Industry: Use as a precursor or additive in various industrial processes.
Mecanismo De Acción
The mechanism of action would depend on the specific application of the compound. Generally, it could interact with molecular targets such as enzymes or receptors, influencing biological pathways. The hydroxyethyl group might participate in hydrogen bonding, while the chloro and thiophene groups could interact with hydrophobic or aromatic regions of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-N-(2,4-dimethylphenyl)-N-(2-hydroxyethyl)acetamide: Similar structure but with a phenyl ring instead of a thiophene ring.
2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-methylacetamide: Similar structure but with a methyl group instead of a hydroxyethyl group.
Uniqueness
The presence of the thiophene ring and the hydroxyethyl group in 2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(2-hydroxyethyl)acetamide may confer unique chemical and biological properties, such as specific binding affinities or reactivity patterns, distinguishing it from similar compounds.
Propiedades
Número CAS |
87674-59-7 |
|---|---|
Fórmula molecular |
C10H14ClNO2S |
Peso molecular |
247.74 g/mol |
Nombre IUPAC |
2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C10H14ClNO2S/c1-7-6-15-8(2)10(7)12(3-4-13)9(14)5-11/h6,13H,3-5H2,1-2H3 |
Clave InChI |
FPOMSJZVCBTYKV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=C1N(CCO)C(=O)CCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14405399.png)
![Chloro{3-[chloro(diethyl)silyl]propyl}dimethylsilane](/img/structure/B14405400.png)
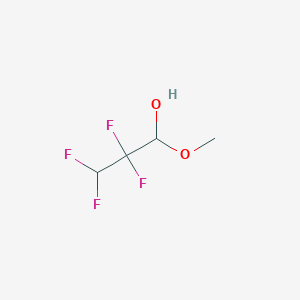
![4-[(E)-(4-{[(4-Butylphenyl)methyl]amino}phenyl)diazenyl]benzonitrile](/img/structure/B14405437.png)
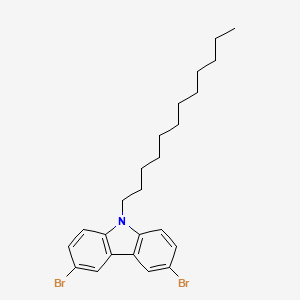
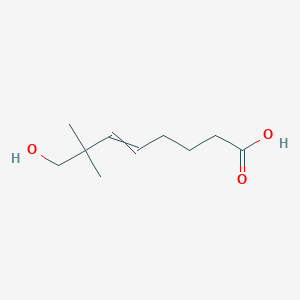
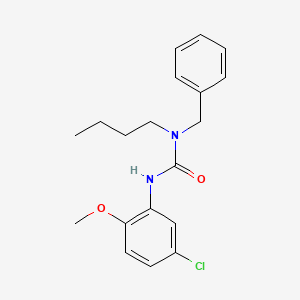
![4-Heptylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14405458.png)
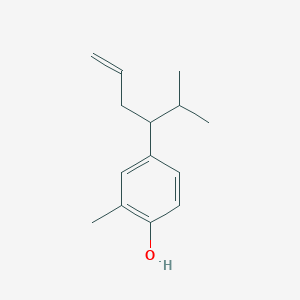
![4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B14405463.png)
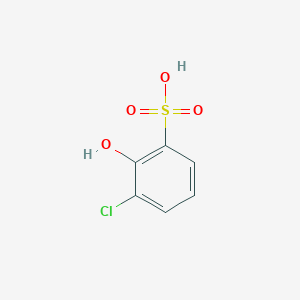
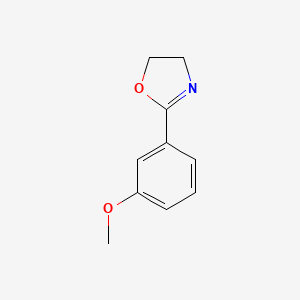
![4-Methyl-2-{1-phenyl-3-[(4-phenylbutan-2-yl)amino]propyl}phenol](/img/structure/B14405480.png)
